molecular formula C22H19NO B12910928 2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole CAS No. 754991-55-4

2-(Diphenylmethyl)-3-phenyl-2,5-dihydro-1,2-oxazole

Cat. No.: B12910928
CAS No.: 754991-55-4
M. Wt: 313.4 g/mol
InChI Key: RVSBWUHSWPNTMY-UHFFFAOYSA-N
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Description

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole is an organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of a benzhydryl group and a phenyl group attached to the isoxazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with hydroxylamine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and water, with the pH adjusted to around 9-10 using sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzhydryl-3-phenyl-2,5-dihydroisoxazole is unique due to the presence of both benzhydryl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

754991-55-4

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-benzhydryl-3-phenyl-5H-1,2-oxazole

InChI

InChI=1S/C22H19NO/c1-4-10-18(11-5-1)21-16-17-24-23(21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22H,17H2

InChI Key

RVSBWUHSWPNTMY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(N(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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